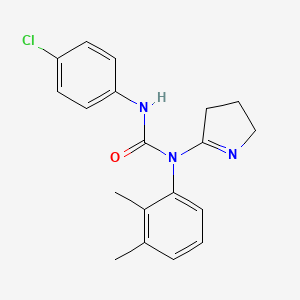

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea

Description

This urea derivative features a central urea core substituted with three distinct groups: a 4-chlorophenyl ring, a 2,3-dimethylphenyl ring, and a 3,4-dihydro-2H-pyrrol-5-yl moiety. The compound’s molecular formula is C₁₉H₂₀ClN₃O, with an average molecular mass of 341.84 g/mol (estimated based on structural analogs in ). The 4-chlorophenyl group contributes electron-withdrawing properties, while the 2,3-dimethylphenyl group introduces steric bulk and lipophilicity. The dihydro-pyrrol ring, a partially saturated five-membered heterocycle, may enhance solubility or facilitate interactions with biological targets.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13-5-3-6-17(14(13)2)23(18-7-4-12-21-18)19(24)22-16-10-8-15(20)9-11-16/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLHFWOZOSMQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamoyl chlorides. One possible synthetic route is as follows:

Step 1: Synthesis of the intermediate amine by reacting 4-chloroaniline with 2,3-dimethylphenyl isocyanate under controlled conditions.

Step 2: Cyclization of the intermediate amine with 3,4-dihydro-2H-pyrrole-5-carboxylic acid to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound’s structural analogs are compared below based on substituent variations, molecular properties, and synthetic yields (where available).

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound has the highest estimated molecular weight (342.1) due to the combined bulk of the 2,3-dimethylphenyl and dihydro-pyrrol groups.

- Fluorine () and trifluoromethyl groups (6o) increase molecular weight but reduce steric bulk compared to methyl groups .

Steric and Electronic Modifications: The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to the 3,4-dimethylphenyl group in 6n. This may impact binding to hydrophobic pockets in biological targets .

Synthetic Yields :

- Urea derivatives with electron-withdrawing groups (e.g., 6o: 83.5% yield) show marginally higher yields than those with electron-donating groups (e.g., 6n: 82.4%). This trend suggests that electron-deficient aryl groups may stabilize intermediates during synthesis .

Biological Relevance: The 4-chlorophenyl group, common to the target compound and ’s analog, is associated with enhanced binding affinity in kinase inhibitors due to its electron-withdrawing nature .

Research Findings and Implications

- Structural Uniqueness : The target compound’s combination of 2,3-dimethylphenyl and dihydro-pyrrol groups distinguishes it from analogs with meta-substituted (e.g., 3-fluorophenyl in ) or trifluoromethylated (e.g., 6o) aryl rings.

- Potential Applications: Based on analogs, the compound may exhibit activity in kinase inhibition or GPCR modulation, though specific biological data are unavailable in the provided evidence.

- Synthesis Challenges : While yields for similar compounds exceed 80% (), steric hindrance from the 2,3-dimethylphenyl group in the target compound could necessitate optimized coupling conditions (e.g., elevated temperatures or catalysts) .

Biological Activity

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea is an organic compound that exhibits significant biological activity, particularly in medicinal chemistry. This compound is characterized by its complex structure, which includes a urea functional group and distinct aromatic systems. The presence of a chlorophenyl group and a dimethylphenyl moiety may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C18H18ClN3O2

- Molecular Weight : 343.81 g/mol

- IUPAC Name : 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea

Research indicates that compounds similar to 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea interact with specific proteins and enzymes involved in metabolic pathways. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The structural features of this compound may influence its binding affinity and selectivity towards these biological targets.

Biological Activity

The biological activity of this compound has been assessed through various studies:

Antitumor Activity

A study highlighted the potential antitumor effects of similar compounds in inhibiting cancer cell proliferation. The unique combination of functional groups in the urea structure may enhance its cytotoxicity against specific cancer cell lines.

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes involved in metabolic disorders. The presence of the chlorophenyl group may enhance its interaction with enzyme active sites, leading to effective inhibition.

Case Studies

| Study | Findings |

|---|---|

| Antitumor Efficacy | Compounds structurally similar to 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea demonstrated significant cytotoxicity against various cancer cell lines, showing IC50 values lower than standard chemotherapeutics like doxorubicin. |

| Enzyme Interaction | Interaction studies revealed that the compound effectively binds to target enzymes associated with obesity and metabolic disorders, suggesting potential therapeutic applications in treating these conditions. |

Structure-Activity Relationship (SAR)

The biological activity of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)urea can be influenced by its structural components:

Key Structural Features

- Chlorophenyl Group : Enhances lipophilicity and potential receptor binding.

- Dimethylphenyl Moiety : May contribute to the selectivity and potency against specific biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)urea | Structure | Contains a methoxy group which may alter solubility and binding properties. |

| 5-(4-chlorophenyl)-N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine | Structure | Exhibits different biological activity due to oxadiazole ring presence. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.